3-Hydroxy-3-phenylbutan-2-one

Process Chemistry Scale-up Synthetic Efficiency

Procure this specific chiral β-hydroxy ketone to eliminate the risk of project failure inherent in using generic α-hydroxyketones. Its X-ray-characterized structure ensures stereochemical integrity for demanding syntheses. As a direct, high-yielding precursor for the hypolipidemic drug candidate acifran, it offers a >2.5-fold yield advantage over alternative routes. Its quantifiable biological activity—an IC50 of 110 nM against HPPD and defined MICs against S. aureus and E. coli—makes it an essential, data-driven reference standard for drug discovery and enzymology.

Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol
CAS No. 3155-01-9
Cat. No. B8786790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-3-phenylbutan-2-one
CAS3155-01-9
Molecular FormulaC10H12O2
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC(=O)C(C)(C1=CC=CC=C1)O
InChIInChI=1S/C10H12O2/c1-8(11)10(2,12)9-6-4-3-5-7-9/h3-7,12H,1-2H3
InChIKeyIBWFPYRVHYLXEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9): A Chiral β-Hydroxy Ketone Intermediate with Defined Crystallographic and Inhibitory Profiles for Targeted Chemical Synthesis and Procurement


3-Hydroxy-3-phenylbutan-2-one, a chiral β-hydroxy ketone with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol, is a valuable synthetic intermediate and a subject of mechanistic study in enzyme inhibition. Its utility is grounded in its stereochemically defined structure, which has been unequivocally characterized by X-ray crystallography [1]. The compound's role as a direct precursor in the patented synthesis of the hypolipidemic drug candidate acifran underscores its industrial relevance . Furthermore, its quantifiable activity against 4-hydroxyphenylpyruvate dioxygenase (HPPD) [2] and specific bacterial strains provides a direct, measurable basis for its selection over generic alternatives in focused research and development programs.

Why 3-Hydroxy-3-phenylbutan-2-one Cannot Be Replaced by Generic Analogs: Evidence of Structure-Dependent Potency and Yield Advantages


Substituting 3-hydroxy-3-phenylbutan-2-one with a generic α-hydroxyketone or an in-class analog like 2-hydroxyisobutyrophenone introduces significant risk of project failure due to the absence of its unique combination of properties. Direct comparative data reveal that seemingly minor structural variations lead to large, quantifiable differences in both synthetic efficiency [1] and biological target engagement [2]. For instance, its synthesis from 2,3-butanedione under optimized conditions achieves yields as high as 82.4%, a stark contrast to the ~30% yields reported for related compounds using less refined methods [1]. Similarly, its specific interaction with HPPD [2] and distinct antimicrobial profile cannot be assumed for other β-hydroxy ketones, as these activities are exquisitely dependent on the precise stereoelectronic environment conferred by the phenyl and adjacent carbonyl groups. Generic substitution would therefore invalidate existing process chemistry and biological data, necessitating costly re-optimization.

Quantifiable Differentiation of 3-Hydroxy-3-phenylbutan-2-one: A Head-to-Head Comparative Analysis of Synthesis, Inhibition, and Purity


Patented Process Delivers >2.5x Higher Synthesis Yield Compared to Historical Methods

The selection of 3-hydroxy-3-phenylbutan-2-one for scaled synthesis is justified by its patented, high-yielding preparation method. Direct comparison with historical data reveals a substantial improvement in crude yield. The patented method using an optimized Grignard addition in a THF/toluene solvent mixture at low temperature achieves a crude product yield of 82.4% [1]. This represents a major advancement over the original Lapkin and Golovkova method (1949), which reported a yield of only 30% for the analogous reaction using diethyl ether and extended heating [1].

Process Chemistry Scale-up Synthetic Efficiency

Measured In Vitro HPPD Inhibition: A Clear Structure-Activity Differentiator

In the class of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, 3-hydroxy-3-phenylbutan-2-one exhibits a well-defined and intermediate inhibitory potency. A direct enzyme assay against porcine liver HPPD determined an IC50 value of 110 nM [1]. This potency can be directly contrasted with that of a closely related inhibitor, CHEMBL307048 (BindingDB BDBM50403928), which, under the same assay conditions, demonstrated an IC50 of 89 nM [2].

Enzyme Inhibition HPPD Drug Discovery

Differentiated Antibacterial Activity: Quantified MIC Values for Procurement in Antimicrobial Research

The utility of 3-hydroxy-3-phenylbutan-2-one in antimicrobial research is supported by quantitative minimum inhibitory concentration (MIC) data, providing a verifiable activity profile against key bacterial strains. The reported MIC values are 32 µg/mL against Staphylococcus aureus, 64 µg/mL against Escherichia coli, and 128 µg/mL against Pseudomonas aeruginosa . This strain-specific activity profile is a key differentiator from other antimicrobial compounds and allows for targeted procurement.

Antimicrobial MIC Drug Development

Unambiguous Crystallographic Definition: A Unique Solid-State Signature for Material Specification and Chiral Purity Verification

For applications requiring precise solid-state characterization, such as formulation development or advanced synthetic planning, 3-hydroxy-3-phenylbutan-2-one offers a fully elucidated and unambiguous crystallographic identity. Its single-crystal X-ray diffraction structure has been solved and refined to an R-factor of 0.042, establishing the space group as monoclinic P2(1) with unit cell dimensions a = 7.7976(2), b = 7.8288(2), c = 8.9791(4) Å, and β = 90.331(4)° [1].

Crystallography Solid-State Chemistry Polymorphism

Procurement-Driven Application Scenarios for 3-Hydroxy-3-phenylbutan-2-one (CAS 3155-01-9)


Scalable Intermediate for the Hypolipidemic Drug Candidate Acifran

This compound is a key, high-yielding intermediate in the synthesis of acifran (AY-25,712), a 4,5-dihydro-4-oxo-5,5-disubstituted-2-furancarboxylic acid with demonstrated hypotriglyceridemic activity superior to clofibrate and nicotinic acid . Its procurement is critical for any research program focused on this class of hypolipidemic agents, given the >2.5-fold yield advantage of its patented preparation method [2], which ensures a reliable and cost-effective supply for multi-gram scale-up and preclinical evaluation.

Reference Standard and Tool Compound for HPPD Inhibition Assays

With a precisely quantified IC50 of 110 nM against porcine liver HPPD, 3-hydroxy-3-phenylbutan-2-one serves as a valuable reference compound in enzymology . Its defined activity allows it to function as a comparator for novel HPPD inhibitor discovery programs and as a positive control in high-throughput screening campaigns. This specific, numeric activity differentiates it from other α-hydroxyketones and provides a measurable benchmark for assay validation.

Lead Scaffold for Antimicrobial Development with Defined MIC Profile

The compound's established MIC values against S. aureus (32 µg/mL), E. coli (64 µg/mL), and P. aeruginosa (128 µg/mL) make it a promising starting point for the development of new antibacterial agents. Its procurement for medicinal chemistry efforts is justified by these quantitative data points, which allow for direct SAR studies aimed at improving potency and understanding the structural basis of its antimicrobial action.

Crystallographically Defined Chiral Building Block for Advanced Synthesis

The full elucidation of its solid-state structure via X-ray crystallography provides an unambiguous reference for this chiral molecule. This high level of characterization supports its use in advanced synthetic methodologies where stereochemical integrity is paramount, such as asymmetric catalysis studies, the preparation of enantiomerically pure derivatives, and investigations into chiral recognition phenomena. Its defined crystal structure is a verifiable quality attribute for procurement in these demanding applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxy-3-phenylbutan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.